molecular formula C20H27O4P B12806413 Phosphoric acid, isooctyl diphenyl ester CAS No. 95813-09-5

Phosphoric acid, isooctyl diphenyl ester

Cat. No.: B12806413
CAS No.: 95813-09-5
M. Wt: 362.4 g/mol
InChI Key: RCRYBQKHEDNBDN-UHFFFAOYSA-N
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Description

Isooctyl diphenyl phosphate is a chemical compound with the molecular formula C20H27O4P. It is a colorless, transparent, oily liquid primarily used as a flame retardant plasticizer. This compound is compatible with a wide range of resins and rubbers, making it highly valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctyl diphenyl phosphate is synthesized through a two-step process involving esterification and phosphorylation reactions. The primary raw materials used are phenol, isooctanol, and phosphorus oxychloride .

  • Esterification Reaction:

      Reactants: Phenol and isooctanol

      Conditions: The reaction is carried out at a temperature range of 120-140°C in the presence of a catalyst. Water generated during the reaction is continuously removed to drive the reaction forward.

    • Equation:

      Phenol+IsooctanolIsooctyl phenyl ether+Water\text{Phenol} + \text{Isooctanol} \rightarrow \text{Isooctyl phenyl ether} + \text{Water} Phenol+Isooctanol→Isooctyl phenyl ether+Water

  • Phosphorylation Reaction:

    • Reactants: Isooctyl phenyl ether and phosphorus oxychloride
    • Conditions: The reaction mixture is cooled to 80-90°C, and phosphorus oxychloride is added. The reaction is stirred for 2-3 hours to complete the phosphorylation.
    • Equation:

      Isooctyl phenyl ether+Phosphorus oxychlorideIsooctyl diphenyl phosphate\text{Isooctyl phenyl ether} + \text{Phosphorus oxychloride} \rightarrow \text{Isooctyl diphenyl phosphate} Isooctyl phenyl ether+Phosphorus oxychloride→Isooctyl diphenyl phosphate

Industrial Production Methods: The industrial production of isooctyl diphenyl phosphate follows the same synthetic route but on a larger scale. The process involves strict control of raw material purity, reaction conditions, and post-treatment steps such as washing, drying, and distillation to ensure high yield and product quality .

Chemical Reactions Analysis

Isooctyl diphenyl phosphate undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form phosphoric acid derivatives.
  • Reduction: Reduction reactions can convert it to phosphite derivatives.
  • Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as lithium aluminum hydride are used.
  • Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products:

Scientific Research Applications

Isooctyl diphenyl phosphate has diverse applications in scientific research:

Mechanism of Action

Isooctyl diphenyl phosphate is compared with other similar compounds such as:

  • Triphenyl phosphate
  • Tris(2-chloroethyl) phosphate
  • Tris(2-butoxyethyl) phosphate

Uniqueness:

Comparison with Similar Compounds

Properties

CAS No.

95813-09-5

Molecular Formula

C20H27O4P

Molecular Weight

362.4 g/mol

IUPAC Name

6-methylheptyl diphenyl phosphate

InChI

InChI=1S/C20H27O4P/c1-18(2)12-6-5-11-17-22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3

InChI Key

RCRYBQKHEDNBDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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